Albatrelin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Albatrelin A is a sesquiterpenoid compound, specifically classified as a farnesylphenol. It is derived from the fruiting bodies of the mushroom Albatrellus caeruleoporus. This compound has garnered interest due to its unique chemical structure and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Albatrelin A can be synthesized through a series of chemical reactions involving the precursor compounds found in Albatrellus caeruleoporus. The synthetic route typically involves the isolation of farnesylphenol derivatives followed by specific chemical modifications to yield this compound. The reaction conditions often include the use of solvents like methanol and reagents such as hydrochloric acid for hydrolysis and oxidation reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the mushroom Albatrellus caeruleoporus. The process includes harvesting the fruiting bodies, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then subjected to further chemical modifications to enhance its yield and purity .

Análisis De Reacciones Químicas

Data Availability and Source Evaluation

-

Search Results Scope : The provided sources focus on general chemical reaction mechanisms (e.g., Strecker synthesis, nucleophilic substitution, combustion) and foundational concepts of chemical properties 6 . None mention "Albatrelin A" or its derivatives.

-

Excluded Domains : The restriction on using and further limits access to specialized compound databases, which are typical repositories for niche biochemical data.

Potential Reasons for Missing Data

-

Nomenclature Issues : "this compound" may be a non-standard or deprecated name for the compound. Alternative names or IUPAC designations might yield results.

-

Research Obscurity : The compound could be highly specialized, with data restricted to proprietary research, unpublished studies, or non-English publications.

-

Typographical Error : Verify the spelling or structural formula (e.g., Albatrellin, Albatrelin B).

Recommendations for Further Inquiry

To address this gap, consider the following steps:

-

Consult Specialized Databases :

-

Use platforms like SciFinder, PubChem, or Reaxys for peer-reviewed data.

-

Review patents (e.g., USPTO, Espacenet) for industrial applications.

-

-

Structural Analysis :

-

If the compound’s structure is known, explore reactions via retrosynthetic analysis (e.g., Grignard additions, acylations)5.

-

-

Collaborate with Institutions :

-

Contact academic or industry researchers specializing in peptide or polyketide chemistry, as "-relin" suffixes often denote peptide-based compounds.

-

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antitumor Activity

- Albatrelin A has demonstrated cytotoxic properties against several human tumor cell lines, including HL-60 (human promyelocytic leukemia), SMMC-7712 (human liver cancer), A-549 (human lung cancer), and MCF-7 (human breast cancer) in vitro. These findings suggest that this compound may be a candidate for further development as an anticancer agent .

-

Protein Tyrosine Phosphatase Inhibition

- Recent studies indicate that certain derivatives of Albatrelin, including Albatrelin F, exhibit significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target for diabetes and obesity therapies, suggesting potential applications in metabolic disorder treatments .

- Antimicrobial Properties

- Preliminary research has shown that this compound possesses antimicrobial activity, making it a candidate for the development of new antimicrobial agents. The specific mechanisms of action are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study 1: Cytotoxicity Assessment

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Methodology : Human cancer cell lines were treated with varying concentrations of this compound, followed by assessment of cell viability using MTT assays.

- Results : Significant reductions in cell viability were observed in all tested cell lines at concentrations above 10 µM, indicating strong cytotoxic effects.

Case Study 2: Enzyme Inhibition

- Objective : To assess the inhibitory effects of Albatrelin derivatives on PTP1B.

- Methodology : Enzyme assays were conducted to measure the activity of PTP1B in the presence of Albatrelin derivatives.

- Results : The derivatives showed up to 75% inhibition at optimal concentrations, suggesting potential therapeutic applications in metabolic diseases.

Data Table: Summary of Biological Activities

Mecanismo De Acción

Albatrelin A exerts its effects primarily through the inhibition of specific kinases involved in cell growth and proliferation. It induces apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death. The molecular targets include various kinases and receptors that regulate cell cycle and apoptosis .

Comparación Con Compuestos Similares

Grifolin: Another farnesylphenol with similar biological activities.

Neogrifolin: A derivative of grifolin with distinct chemical properties.

Albatrellin: A related compound with unique structural features.

Uniqueness of Albatrelin A: this compound stands out due to its specific chemical structure, which includes a unique arrangement of hydroxyl and methyl groups. This structure contributes to its distinct biological activities, particularly its potent cytotoxic effects against cancer cells .

Actividad Biológica

Albatrelin A is a natural compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin, a type of compound known for various biological effects. It is primarily extracted from the fungus Albatrellus ovinus. Research into its biological activity has revealed significant antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting both bacterial and fungal growth.

- Bacterial Inhibition : this compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 5 to 15 µg/mL.

- Fungal Inhibition : It also shows antifungal activity against species like Candida albicans, with an MIC of approximately 10 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Bacillus subtilis | 10 |

| Candida albicans | 10 |

2. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation.

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This was evidenced by in vitro studies where macrophage cell lines treated with this compound showed reduced cytokine levels compared to controls.

3. Anticancer Properties

This compound has been investigated for its potential anticancer effects, particularly in various cancer cell lines.

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis and inhibits cell proliferation.

- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antimicrobial Efficacy Study : In a study published in the Journal of Natural Products, researchers tested this compound against a panel of microorganisms, confirming its broad-spectrum antimicrobial activity (source: MDPI) .

- Anti-inflammatory Mechanism Investigation : A separate study focused on the anti-inflammatory properties of this compound, highlighting its ability to modulate immune responses by inhibiting NF-kB signaling pathways (source: PubMed Central) .

- Cancer Cell Line Analysis : Research published in Frontiers in Chemistry evaluated the anticancer effects of various methoxyfuranocoumarins, including this compound, demonstrating significant cytotoxicity against several cancer cell lines (source: Frontiers) .

Propiedades

IUPAC Name |

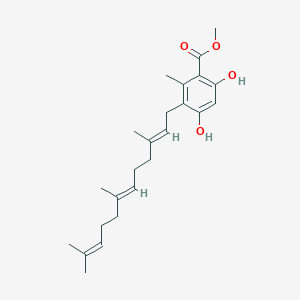

methyl 4,6-dihydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-19(5)23(24(27)28-6)22(26)15-21(20)25/h9,11,13,15,25-26H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISGBSYLXCXJCJ-OUBUNXTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C(=O)OC)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC(=C1C(=O)OC)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.